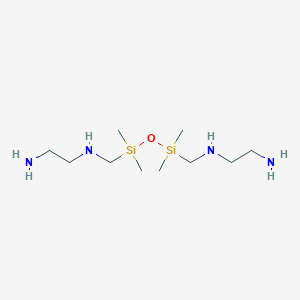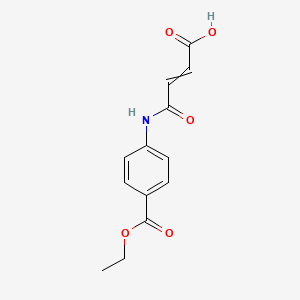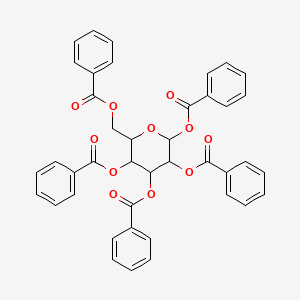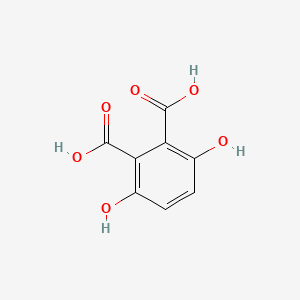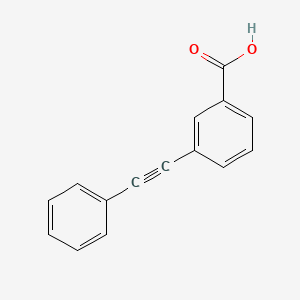
3-苯乙炔基苯甲酸
描述
3-Phenylethynyl-benzoic acid: is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of a phenylethynyl group attached to the benzoic acid core. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has a molecular formula of C15H10O2 and a molecular weight of 222.24 g/mol .
科学研究应用
Chemistry: 3-Phenylethynyl-benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .
Biology: In biological research, this compound is used to study the interactions of phenylethynyl groups with biological macromolecules. It is also used in the development of new biochemical assays .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, 3-Phenylethynyl-benzoic acid is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various chemical processes .
作用机制
Target of Action
It is known that benzoic acid derivatives, such as 3-phenylethynyl-benzoic acid, often interact with various enzymes and receptors in the body .
Mode of Action
It is known that benzoic acid derivatives can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that phenolic compounds, such as 3-phenylethynyl-benzoic acid, are involved in various biochemical pathways, including the biosynthesis of phenylpropanoids and benzoic acids .
Pharmacokinetics
It is known that the adme properties of a drug depend heavily upon the ionization state of the drug in the physiological fluids .
Result of Action
It is known that phenolic compounds can have various effects on cells, such as altering molecular composition at low ph .
Action Environment
The action of 3-Phenylethynyl-benzoic acid can be influenced by various environmental factors. For example, the rate of reaction of benzylic positions can be influenced by the difference in electronegativity . Furthermore, the ionization state of the drug, which can be influenced by the pH of the environment, can affect the ADME properties of the drug .
生化分析
Biochemical Properties
3-Phenylethynyl-benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxisome proliferator-activated receptor γ (PPARγ) agonists, which are involved in regulating glucose and lipid metabolism . Additionally, 3-Phenylethynyl-benzoic acid can inhibit protein glycation, a process that is implicated in various metabolic disorders . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular functions.
Cellular Effects
The effects of 3-Phenylethynyl-benzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving PPARγ . This interaction can lead to changes in gene expression, affecting cellular metabolism and function. Furthermore, 3-Phenylethynyl-benzoic acid has been observed to impact the activity of enzymes involved in oxidative stress responses, thereby modulating cellular antioxidant capacity . These effects underscore the compound’s potential in therapeutic applications targeting metabolic and oxidative stress-related disorders.
Molecular Mechanism
At the molecular level, 3-Phenylethynyl-benzoic acid exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for PPARγ, binding to the receptor and activating it . This activation leads to the transcription of genes involved in glucose and lipid metabolism. Additionally, 3-Phenylethynyl-benzoic acid can inhibit the glycation of proteins by interacting with reactive carbonyl species, thereby preventing the formation of advanced glycation end-products (AGEs) . These molecular mechanisms highlight the compound’s role in regulating metabolic processes and protecting against oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenylethynyl-benzoic acid have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 3-Phenylethynyl-benzoic acid can maintain its efficacy in modulating cellular functions, particularly in in vitro models . These findings suggest that the compound is suitable for extended experimental use without significant loss of activity.
Dosage Effects in Animal Models
The effects of 3-Phenylethynyl-benzoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance metabolic functions and improve antioxidant capacity . At higher doses, there may be potential toxic effects, including disruptions in cellular homeostasis and adverse metabolic outcomes . These dosage-dependent effects highlight the importance of optimizing the concentration of 3-Phenylethynyl-benzoic acid for therapeutic applications.
Metabolic Pathways
3-Phenylethynyl-benzoic acid is involved in several metabolic pathways, particularly those related to phenolic acid metabolism . It interacts with enzymes such as phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenolic compounds . Additionally, the compound can influence the levels of metabolites such as salicylic acid and protocatechuic acid, which are derived from benzoic acid . These interactions underscore the compound’s role in modulating metabolic flux and influencing the levels of key metabolites.
Transport and Distribution
Within cells and tissues, 3-Phenylethynyl-benzoic acid is transported and distributed through specific transporters and binding proteins . It has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The compound’s localization and accumulation within cells can influence its activity and efficacy in modulating biochemical processes.
Subcellular Localization
The subcellular localization of 3-Phenylethynyl-benzoic acid is critical for its activity and function. It has been found to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of 3-Phenylethynyl-benzoic acid in these compartments allows it to effectively modulate metabolic and oxidative stress-related processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylethynyl-benzoic acid can be achieved through various methods. One common method involves the reaction of 3-bromobenzoic acid with phenylacetylene in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures . Another method involves the use of lithium hydroxide in ethanol and water at 40°C .
Industrial Production Methods: Industrial production of 3-Phenylethynyl-benzoic acid often involves large-scale synthesis using similar reaction conditions as described above. The choice of catalyst, solvent, and temperature can be optimized to achieve higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions: 3-Phenylethynyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form phenylethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of nitro or halogenated derivatives.
相似化合物的比较
Benzoic acid: Lacks the phenylethynyl group, making it less reactive in certain chemical reactions.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in structure and reactivity.
Phenylpropiolic acid: Contains a phenyl group attached to a propiolic acid moiety, similar in structure but different in reactivity
Uniqueness: 3-Phenylethynyl-benzoic acid is unique due to the presence of both the phenylethynyl and carboxylic acid groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
属性
IUPAC Name |
3-(2-phenylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDUPNCTBINKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305832 | |
| Record name | 3-Phenylethynyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93866-50-3 | |
| Record name | 93866-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylethynyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydrocyclobuta[a]naphthalene](/img/structure/B1585291.png)
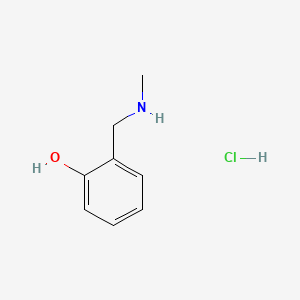
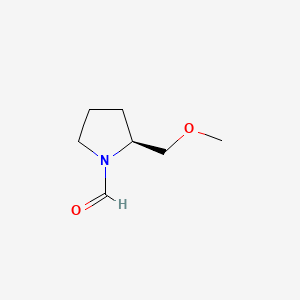
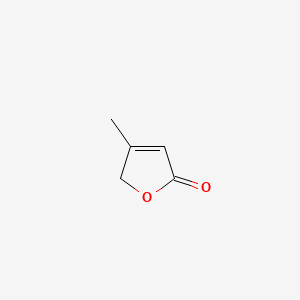
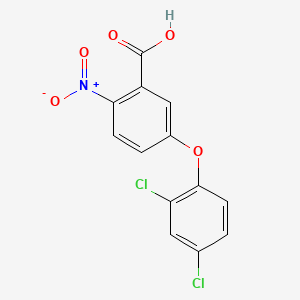
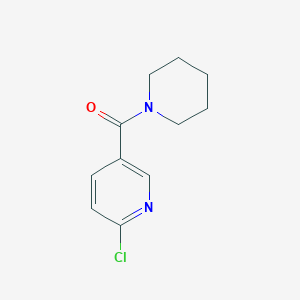

![6-Chlorobenzo[d]thiazole](/img/structure/B1585302.png)
